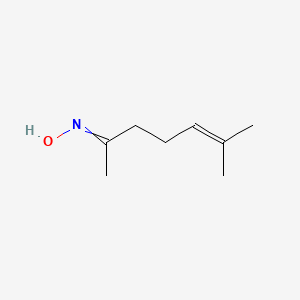

6-Methylhept-5-en-2-one oxime

Description

Overview of Oxime Functional Group Chemistry and Reactivity

Oximes are a class of organic compounds characterized by the functional group RR'C=NOH, where R is an organic side chain and R' can be hydrogen or another organic group. wikipedia.org They are classified as aldoximes if R' is hydrogen and ketoximes if R' is an organic group. wikipedia.orgtestbook.com The synthesis of oximes is typically achieved through a condensation reaction between an aldehyde or a ketone and hydroxylamine (B1172632). wikipedia.orgnsf.gov This reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond. smolecule.comnumberanalytics.com

The chemistry of the oxime functional group is diverse. Oximes are crystalline solids that are poorly soluble in water and can exist as two geometric stereoisomers (E/Z or syn/anti configurations) if the substituents on the carbon are different. wikipedia.orgtestbook.comrsc.org They exhibit both weak acidic and basic properties. testbook.com The reactivity of oximes is notable for several key transformations:

Hydrolysis: Oximes can be hydrolyzed back to the corresponding aldehyde or ketone and hydroxylamine, typically by heating in the presence of an inorganic acid. wikipedia.org

Reduction: The reduction of oximes yields amines. Depending on the reaction conditions and reagents used (e.g., sodium metal, catalytic hydrogenation), aldoximes can be reduced to primary and secondary amines. wikipedia.org

Rearrangement: The Beckmann rearrangement is a classic reaction of ketoximes, where they convert into amides under acidic conditions. This reaction involves the migration of the group anti-periplanar to the hydroxyl group. smolecule.com

Radical Formation: The N–O bond in oximes can undergo fragmentation, often mediated by transition metals or photochemistry, to form reactive iminyl radicals. nsf.gov These radicals are versatile intermediates in various synthetic transformations, including additions to alkenes. nsf.gov

Cycloadditions: Oximes can participate in cycloaddition reactions, serving as building blocks for the synthesis of N-containing heterocycles. nsf.gov

The versatility and reactivity of the oxime group make these compounds valuable intermediates in organic synthesis. nsf.govresearchgate.net

Strategic Importance of 6-Methylhept-5-en-2-one as a Chemical Intermediate

6-Methylhept-5-en-2-one, also known as methyl heptenone, is a key building block in the chemical industry. chemicalbook.comchemicalbook.com It is a naturally occurring compound found in various plants like lemongrass and as a degradation product of terpenes. chemicalbook.comlookchem.com With a worldwide production volume in the tens of thousands of tonnes annually, its primary strategic importance lies in its role as a versatile intermediate for the synthesis of a wide array of high-value fine chemicals. oecd.org

Over 95% of its production is utilized in closed systems for manufacturing:

Terpenoids: It is a fundamental precursor for the synthesis of numerous terpenoids. chemicalbook.comlookchem.com

Vitamins: It serves as a crucial intermediate in the industrial synthesis of vitamins A, E, and K1. chemicalbook.comgoogle.com

Aroma Chemicals and Fragrances: It is used to produce important fragrance compounds such as citral, linalool, and ionones, which are essential in the perfumery and flavor industries. chemicalbook.comlookchem.com

The large-scale production and extensive use of 6-methylhept-5-en-2-one underscore its strategic position in the synthesis of pharmaceuticals, fragrances, and nutritional supplements. chemicalbook.comoecd.org

| Property | Value |

| CAS Number | 110-93-0 |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.2 g/mol |

| Appearance | Clear, slightly yellow liquid |

| Boiling Point | 73 °C @ 18 mmHg |

| Water Solubility | 3.02 g/L @ 25°C oecd.org |

Rationale for Comprehensive Research on 6-Methylhept-5-en-2-one Oxime

The rationale for investigating this compound stems from its unique structural features and the synthetic potential arising from the combination of the oxime group and the unsaturated alkyl chain. Research into this specific oxime is driven by its utility as a synthetic intermediate and the interesting chemical transformations it can undergo.

Key research interests include:

Cationic Cyclization Reactions: A significant area of study involves the heterolytic cleavage of the nitrogen-oxygen (N-O) bond in this compound. This process can initiate cationic cyclization reactions, leading to the formation of substituted Δ¹-pyrroline derivatives. smolecule.comrsc.org These heterocyclic structures are valuable in organic synthesis, and understanding the reaction pathways provides access to novel molecular scaffolds. rsc.org

Beckmann Rearrangement: The potential for this compound to undergo the Beckmann rearrangement to form substituted amides and lactams is another area of investigation. smolecule.com The specific structure of the oxime influences the products of this rearrangement.

Intermediate for Fine Chemicals: Just as its parent ketone is a precursor, this compound itself serves as an intermediate in the synthesis of other fine chemicals. smolecule.com Its derivatives have found use as flavoring agents, leveraging their distinct scent profiles. smolecule.com

Comprehensive research on this compound is therefore justified by its potential to unlock novel synthetic routes to valuable heterocyclic compounds and other fine chemicals, expanding upon the established importance of its parent ketone. smolecule.comrsc.org

| Property | Value |

| CAS Number | 22418-73-1 |

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| IUPAC Name | N-(6-methylhept-5-en-2-ylidene)hydroxylamine |

| Appearance | Colorless to light yellow liquid |

Structure

2D Structure

3D Structure

Properties

CAS No. |

22418-73-1 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

N-(6-methylhept-5-en-2-ylidene)hydroxylamine |

InChI |

InChI=1S/C8H15NO/c1-7(2)5-4-6-8(3)9-10/h5,10H,4,6H2,1-3H3 |

InChI Key |

UUTIAUFCXVFAOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=NO)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methylhept 5 En 2 One Oxime and Its Precursors

Direct Synthesis of 6-Methylhept-5-en-2-one Oxime

The direct synthesis of this compound primarily involves the reaction of 6-Methylhept-5-en-2-one with hydroxylamine (B1172632) or its derivatives. This reaction is a classic condensation reaction that is widely applicable to a range of aldehydes and ketones.

Condensation Reactions with Hydroxylamine and Derivatives

The formation of this compound is achieved through the condensation of the ketone 6-Methylhept-5-en-2-one with hydroxylamine (NH₂OH) or its salt, hydroxylamine hydrochloride (NH₂OH·HCl). nih.govresearchgate.netorientjchem.org This reaction is a nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the oxime.

The general reaction can be represented as follows:

CH₃C(=O)CH₂CH₂CH=C(CH₃)₂ + NH₂OH → CH₃C(=NOH)CH₂CH₂CH=C(CH₃)₂ + H₂O

When hydroxylamine hydrochloride is used, a base is typically added to the reaction mixture to liberate the free hydroxylamine. orientjchem.org The reaction is pH-dependent, and maintaining an optimal pH is crucial for achieving high yields.

Optimization of Reaction Conditions and Yields

Several factors can be optimized to improve the yield and efficiency of the oximation reaction. These include the choice of solvent, catalyst, temperature, and reaction time. While specific optimized conditions for 6-Methylhept-5-en-2-one are not extensively detailed in publicly available literature, general principles for oxime synthesis can be applied.

Catalysis:

Acidic or basic catalysts can be employed to accelerate the reaction. For instance, the use of organic acids like oxalic acid has been shown to be effective in the oximation of various aldehydes and ketones. orientjchem.org

Metal oxides, such as Bi₂O₃, have been utilized as catalysts in solvent-free "grindstone" chemistry, offering an environmentally friendly approach with excellent yields for a broad spectrum of carbonyl compounds. nih.gov

Solvent:

The reaction is often carried out in polar solvents like ethanol, which can facilitate the dissolution of the reactants. orientjchem.org

Solvent-free conditions, as mentioned with grindstone chemistry, represent a greener alternative, minimizing waste and simplifying product isolation. nih.gov

Temperature:

The reaction temperature can influence the reaction rate. Mild heating is often employed to drive the reaction to completion.

Stoichiometry:

The molar ratio of the reactants can be adjusted to optimize the yield. An excess of hydroxylamine may be used to ensure complete conversion of the ketone.

| Parameter | Condition | Effect on Yield/Reaction |

| Catalyst | Acidic (e.g., oxalic acid), Basic, Metal Oxide (e.g., Bi₂O₃) | Accelerates reaction rate and can improve yield. |

| Solvent | Polar (e.g., ethanol), Solvent-free | Affects solubility of reactants and can influence reaction kinetics. Solvent-free is a greener option. |

| Temperature | Mild heating | Increases reaction rate. |

| Reactant Ratio | Excess hydroxylamine | Can drive the reaction to completion. |

Precursor Synthesis: Advanced Routes to 6-Methylhept-5-en-2-one

The industrial production of 6-Methylhept-5-en-2-one, a key intermediate for flavors, fragrances, and vitamins, relies on several established synthetic routes starting from readily available feedstocks. chemicalbook.comguidechem.com

Catalytic Approaches from Acetylene (B1199291) and Acetone (B3395972) Feedstocks

One of the primary industrial methods for synthesizing 6-Methylhept-5-en-2-one begins with acetone and acetylene. guidechem.comoecd.org This multi-step process involves:

Ethynylation of Acetone: Acetone reacts with acetylene in the presence of an alkaline catalyst to form 2-methyl-3-butyn-2-ol. guidechem.com

Partial Hydrogenation: The resulting alkynol undergoes partial hydrogenation using a Lindlar catalyst to yield 2-methyl-3-buten-2-ol. guidechem.com

Reaction with Acetoacetic Ester Derivative: This alcohol is then reacted with an acetoacetic ester derivative, such as diketene (B1670635) or ethyl acetoacetate (B1235776). oecd.org

Carroll Rearrangement: The intermediate product undergoes a Carroll rearrangement upon heating to produce 6-Methylhept-5-en-2-one. oecd.org

| Step | Reactants | Catalyst/Conditions | Product |

| 1 | Acetone, Acetylene | Alkaline catalyst | 2-Methyl-3-butyn-2-ol |

| 2 | 2-Methyl-3-butyn-2-ol, H₂ | Lindlar catalyst | 2-Methyl-3-buten-2-ol |

| 3 | 2-Methyl-3-buten-2-ol, Diketene/Ethyl acetoacetate | - | Acetoacetate derivative |

| 4 | Acetoacetate derivative | Heat | 6-Methylhept-5-en-2-one |

Synthetic Pathways Utilizing Isobutylene (B52900) and Formaldehyde (B43269)

Another significant industrial route involves the reaction of isobutylene with formaldehyde. chemicalbook.comguidechem.com This pathway can proceed through different variations:

A one-step synthesis has been developed where isobutylene, acetone, and formaldehyde react under high pressure (30 MPa) and temperature (310–320°C) to yield methylheptenone. chemicalbook.com In one study, a yield of 34% based on formaldehyde was achieved with an isobutylene:acetone:formaldehyde molar ratio of 5:4:1. chemicalbook.com

A two-step process is also utilized, where isobutylene and formaldehyde first react to form 3-methyl-3-buten-1-ol. This intermediate is then reacted with acetone to produce 6-methylhept-5-en-2-one. oecd.org Another variation involves the synthesis of α-methylheptenone from isobutylene, acetone, and formaldehyde at 250°C and 30 MPa, which is then isomerized to 6-methyl-5-hepten-2-one (B42903) in the presence of a palladium and carbonyl iron catalyst. chemicalbook.comguidechem.com

Isoprene-Based Synthesis Strategies

Isoprene (B109036) serves as a valuable starting material for the synthesis of 6-Methylhept-5-en-2-one. guidechem.comoecd.org The process typically involves two main steps:

Hydrochlorination of Isoprene: Isoprene reacts with hydrogen chloride to form isopentenyl chloride (also referred to as 3-methyl-2-butenyl (B1208987) chloride). guidechem.comoecd.org

Condensation with Acetone: The resulting isopentenyl chloride is then condensed with acetone in the presence of a catalyst to yield 6-Methylhept-5-en-2-one. guidechem.comoecd.org

To improve the efficiency of the condensation step, phase transfer catalysts such as cetyltrimethylammonium bromide or benzyltriethylammonium chloride can be used. chemicalbook.com For instance, using benzyltriethylammonium chloride at a catalyst dosage of 0.4% based on isopentenyl chloride, with a mass ratio of isopentenyl chloride:acetone:NaOH solution of 1:3.9:6.5, and a reaction temperature of 60–61°C for 3 hours, a yield of 65% based on isopentenyl chloride has been reported. chemicalbook.com

A newer approach involves the reaction of isoprene with an active carbonyl compound, like methyl acetoacetate or acetylacetone, in the presence of a cobalt catalyst and an organic quaternary ammonium (B1175870) base to form an alkylation intermediate. google.com This intermediate is then hydrolyzed under basic conditions to afford the final product. google.com

Acid-Catalyzed Rearrangements in Precursor Formation

A significant pathway for the synthesis of 6-methyl-5-hepten-2-one involves the acid-catalyzed rearrangement of its isomers or related cyclic compounds. This method provides an efficient route to the desired product by promoting the isomerization of less stable isomers or the ring-opening and rearrangement of cyclic ethers.

Detailed research findings have demonstrated that 6-methyl-5-hepten-2-one can be effectively obtained by heating a reaction mixture containing either 2,2,6-trimethyl-3,4-dihydropyran, 6-methyl-6-hepten-2-one, or a mixture thereof, in the presence of a strong acid catalyst. google.com This process is typically conducted at temperatures ranging from 100°C to 300°C. google.com The use of a strong acid is crucial for the reaction to proceed efficiently, with yields of approximately 95% being achievable based on the consumed starting materials. google.com

The mechanism of this rearrangement involves the protonation of the starting material by the strong acid, leading to the formation of a carbocation intermediate. This intermediate then undergoes a series of rearrangements, including hydride and alkyl shifts, to form the more thermodynamically stable 6-methyl-5-hepten-2-one.

A variety of strong acids have been identified as effective catalysts for this transformation. The selection of the acid can influence the reaction rate and selectivity. The following table summarizes some of the strong acids that can be employed in this process.

| Catalyst Type | Examples |

| Lower Alkyl Sulfonic Acids | Methanesulfonic acid |

| Trifluoromethanesulfonic acid | |

| Aryl Sulfonic Acids | Benzenesulfonic acid |

| p-Toluene sulfonic acid | |

| Naphthalene-1-sulfonic acid | |

| Naphthalene-2-sulfonic acid | |

| Substituted Sulfonic Acids | Camphorsulfonic acid |

| Chlorobenzenesulfonic acid |

This table is based on information from a U.S. Patent detailing the preparation of 6-methyl-5-hepten-2-one. google.com

Role of Phase Transfer Catalysts in Methylheptenone Synthesis

Phase transfer catalysis (PTC) has emerged as a powerful technique in organic synthesis, particularly for reactions involving immiscible phases. crdeepjournal.org This methodology is especially relevant in the synthesis of ketones like 6-methyl-5-hepten-2-one, where it can facilitate the reaction between an aqueous phase containing a nucleophile and an organic phase containing the substrate. crdeepjournal.org The use of a phase transfer catalyst allows for the transfer of the nucleophile from the aqueous to the organic phase, thereby enabling the reaction to occur at a significant rate.

In the context of 6-methyl-5-hepten-2-one synthesis, phase transfer catalysts are employed in the condensation reaction between isopentenyl chloride and acetone. chemicalbook.com This C-alkylation reaction is a key step in one of the synthetic routes to methylheptenone. The reaction is typically carried out in a biphasic system, where a concentrated aqueous solution of a base, such as sodium hydroxide, is used to deprotonate acetone, forming the enolate nucleophile.

The phase transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, then forms an ion pair with the enolate anion. This lipophilic ion pair is soluble in the organic phase and can readily react with isopentenyl chloride to form the desired product. The catalyst is then regenerated and returns to the aqueous phase to transport another enolate anion, thus continuing the catalytic cycle.

Several phase transfer catalysts have been shown to be effective in this synthesis. The choice of catalyst can impact the reaction efficiency and yield. The following table highlights some of the phase transfer catalysts used in the synthesis of 6-methyl-5-hepten-2-one.

| Phase Transfer Catalyst | Key Features |

| Cetyltrimethylammonium bromide | Effective for the condensation reaction. |

| Benzyltriethylammonium chloride | More suitable due to higher solubility and generation of less solid waste. |

This data is derived from research on the synthesis of 6-methyl-5-hepten-2-one. chemicalbook.com

Research has shown that under optimized conditions, using benzyltriethylammonium chloride as the phase transfer catalyst, a yield of 65% of 6-methyl-5-hepten-2-one can be achieved based on isopentenyl chloride. chemicalbook.com These conditions typically involve a catalyst dosage of 0.4% based on isopentenyl chloride, a specific mass ratio of reactants (isopentenyl chloride:acetone:NaOH solution), and a reaction temperature of 60–61°C for 3 hours. chemicalbook.com The use of PTC in this synthesis offers several advantages, including milder reaction conditions, increased reaction rates, and potentially higher yields compared to traditional methods that may require anhydrous conditions or stronger, more hazardous bases. crdeepjournal.org

Advanced Reaction Chemistry and Mechanistic Studies of 6 Methylhept 5 En 2 One Oxime

Cationic Cyclization Reactions

The cationic cyclization of 6-methylhept-5-en-2-one oxime is a key transformation that leads to the formation of five-membered nitrogen-containing rings. This process is initiated by the cleavage of the nitrogen-oxygen bond, generating a cationic intermediate that subsequently undergoes cyclization.

The foundational step in the cationic cyclization of this compound is the heterolytic cleavage of the nitrogen-oxygen (N-O) bond. rsc.org This cleavage is facilitated by various conditions and reagents that promote the departure of the oxygen-containing group, resulting in the formation of a vinyl-substituted nitrenium ion intermediate. The N-O bond is relatively weak, making it susceptible to cleavage under appropriate conditions, which is a common feature in the chemistry of oximes and hydroxylamines. mdpi.comdoaj.orgnih.gov The generation of the cationic nitrogen species is the driving force for the subsequent cyclization event.

Following the heterolytic cleavage of the N-O bond, the resulting cationic intermediate undergoes cyclization to yield Δ1-pyrroline derivatives. rsc.org The specific structure of the product, 3-isopropylidene-2-methyl-Δ1-pyrroline, has been unequivocally confirmed through detailed spectroscopic analysis, including 13C NMR spectroscopy, and single-crystal X-ray crystallography. rsc.org This structural elucidation is crucial for understanding the regioselectivity and stereoselectivity of the cyclization process. The formation of the five-membered ring is a result of the intramolecular attack of the carbon-carbon double bond onto the electrophilic nitrogen center.

The pathway of the cationic cyclization of this compound is highly dependent on the reaction conditions employed. Research has shown that different conditions lead to distinct types of cationic cyclization reactions, ultimately producing various Δ1-pyrroline structures. rsc.org The choice of acid catalyst, solvent, and temperature can influence the stability of the intermediates and the transition states, thereby directing the reaction towards a specific cyclization pathway. The table below summarizes the effect of different reaction conditions on the outcome of the cyclization.

| Reagent/Condition | Major Product | Reference |

| Anhydrous p-toluenesulfonic acid in benzene | 3-Isopropylidene-2-methyl-Δ1-pyrroline | rsc.org |

| Boron trifluoride etherate in dichloromethane | Complex mixture of products | rsc.org |

Intramolecular Ene Reactions of Derived Nitroso Compounds

In addition to cationic cyclizations, this compound can serve as a precursor for the generation of nitroso compounds, which can then undergo intramolecular ene reactions. This alternative reaction pathway provides access to different classes of nitrogen-containing molecules.

The transformation of this compound into a reactive nitroso compound can be achieved through the formation of an α-chloro nitroso intermediate. This is accomplished by treating the oxime with a chlorinating agent, such as tert-butyl hypochlorite, in the presence of a base like potassium carbonate. ucl.ac.uk This process generates a transient geminally functionalized nitroso compound which is primed for subsequent intramolecular reactions. The formation of this intermediate is often indicated by a characteristic blue color, which fades as the reaction proceeds. ucl.ac.uk

The generated α-chloro nitroso intermediate from this compound readily undergoes a type I intramolecular ene reaction. ucl.ac.uk This reaction leads to the formation of a cyclic allylic hydroxylamine (B1172632) derivative. In a specific study, this reaction yielded the corresponding nitrone as the major product, along with the allylic hydroxylamine and a six-membered ring nitrone as side products. ucl.ac.uk The structures of these products were determined through spectroscopic methods, providing a clear picture of the reaction's outcome. The table below outlines the products formed from the intramolecular ene reaction.

| Product | Yield |

| Nitrone (five-membered ring) | 60% |

| Allylic Hydroxylamine | 8% |

| Nitrone (six-membered ring) | 30% |

Nitrone Generation and Subsequent Trapping Reactions

The generation of nitrones from oximes is a valuable transformation in organic synthesis, as nitrones are versatile 1,3-dipoles that readily participate in cycloaddition reactions. While the formation of nitrones from various oximes is a well-established field, specific studies detailing the generation of a nitrone from this compound and its subsequent intermolecular trapping reactions are not extensively documented in peer-reviewed literature.

In principle, the conversion of this compound to its corresponding nitrone could be achieved through N-alkylation or oxidation. The resulting nitrone, possessing a 1,3-dipolar character, would be a reactive intermediate capable of undergoing [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes, alkynes, and nitriles, to yield five-membered heterocyclic rings like isoxazolidines and isoxazolines.

The general mechanism for such a trapping reaction would involve the concerted cycloaddition of the nitrone to a dipolarophile. The regioselectivity and stereoselectivity of this reaction would be governed by the electronic and steric properties of both the nitrone and the trapping agent. However, without specific experimental data for this compound-derived nitrones, any discussion on the outcomes of such reactions remains speculative.

Other Significant Chemical Transformations and Derivatizations

Beyond the realm of nitrone chemistry, this compound undergoes other significant chemical transformations, most notably cationic cyclization reactions. Research has shown that the heterolytic cleavage of the nitrogen-oxygen bond in this compound under various acidic conditions leads to the formation of substituted Δ¹-pyrrolines. organic-chemistry.orgrsc.org

This intramolecular cyclization is a key derivatization pathway for this oxime. The reaction proceeds through a cationic intermediate, which is then attacked by the terminal double bond of the heptene (B3026448) chain. This process results in the formation of a five-membered ring system.

Two main types of cationic cyclization products have been identified, with the specific product depending on the reaction conditions employed. The structures of these Δ¹-pyrroline derivatives have been rigorously characterized using spectroscopic methods, including ¹³C NMR, and confirmed by X-ray crystallography. organic-chemistry.orgrsc.org One of the prominent products identified is 3-isopropylidene-2-methyl-Δ¹-pyrroline. organic-chemistry.orgrsc.org

The table below summarizes the key findings from the study of these cationic cyclization reactions:

| Reactant | Reagent/Condition | Major Product(s) | Analytical Techniques |

| This compound | Various acidic conditions | Δ¹-Pyrrolines (e.g., 3-isopropylidene-2-methyl-Δ¹-pyrroline) | ¹³C NMR, X-ray crystallography |

This transformation highlights an important aspect of the reactivity of this compound, demonstrating its utility as a precursor for the synthesis of heterocyclic compounds.

Another potential, though not specifically documented for this compound, chemical transformation for oximes is the Beckmann rearrangement. This acid-catalyzed reaction typically converts ketoximes into amides. The reaction involves the migration of the group anti-periplanar to the hydroxyl group on the nitrogen atom. For this compound, this could theoretically lead to the formation of two different substituted amides, depending on the stereochemistry of the oxime (E/Z isomerism) and which alkyl group (the methyl or the 4-methylpent-3-en-1-yl group) migrates.

Spectroscopic Characterization and Computational Approaches in Oxime Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The study of cationic cyclization reactions of 6-Methylhept-5-en-2-one oxime demonstrates the power of ¹³C NMR in structure confirmation. The heterolytic cleavage of the N-O bond in this oxime can induce cationic cyclization, leading to the formation of Δ¹-pyrroline derivatives. The structures of these resulting five-membered heterocyclic compounds have been definitively proven using ¹³C NMR spectroscopy, which provides unambiguous evidence of the carbon framework of the newly formed ring system. rsc.org

Table 1: Representative ¹³C NMR Chemical Shifts for Parent Ketone

| Atom | Chemical Shift (ppm) in CDCl₃ |

| C1 (CH₃ attached to C2) | 29.8 |

| C2 (C=O) | 209.0 |

| C3 (CH₂) | 43.6 |

| C4 (CH₂) | 22.5 |

| C5 (CH) | 122.6 |

| C6 (C) | 132.8 |

| C7 (CH₃ attached to C6) | 25.6 |

| C8 (CH₃ attached to C6) | 17.6 |

Data sourced from the Biological Magnetic Resonance Bank (BMRB). bmrb.io

High-resolution ¹H NMR spectroscopy is crucial for determining the stereochemistry of oximes, which can exist as E and Z geometric isomers due to the restricted rotation around the C=N bond. nih.gov The chemical shifts of protons near the C=N bond, particularly the α-protons, are influenced by the spatial orientation of the hydroxyl group.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for unambiguous stereochemical assignment. nih.gov A NOESY experiment detects through-space interactions between protons that are in close proximity. For an oxime, a cross-peak between the hydroxyl proton (-OH) and the α-substituent would confirm the Z-isomer, whereas an interaction with the protons on the other side of the C=N bond would indicate the E-isomer. nih.gov In many cases, one isomer is thermodynamically more stable and therefore predominates in solution. misuratau.edu.ly

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Based on the structure and known chemical shifts for the parent ketone, the following table outlines the expected ¹H NMR signals for the oxime derivative. The exact chemical shifts for the two isomers would differ slightly.

| Protons | Predicted Shift (ppm) | Multiplicity |

| CH₃ (C1) | ~1.8-2.0 | s |

| CH₂ (C3) | ~2.2-2.4 | t |

| CH₂ (C4) | ~2.1-2.3 | q |

| CH (C5) | ~5.1 | t |

| CH₃ (C7, C8) | ~1.6-1.7 | d |

| N-OH | ~8.0-11.0 | br s |

X-ray Crystallography for Definitive Structural Determination

While NMR provides excellent information about structure and stereochemistry in solution, X-ray crystallography offers the most definitive determination of a molecule's solid-state structure. This technique provides precise bond lengths, bond angles, and the absolute configuration of a crystalline compound. In the context of this compound research, X-ray crystallography has been employed to unequivocally confirm the structure of the 3-isopropylidene-2-methyl-Δ¹-pyrroline product resulting from its cationic cyclization reactions. rsc.org This analysis provides incontrovertible proof of the connectivity and stereochemistry of the cyclized product.

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools for understanding the properties and reactivity of molecules like oximes at an electronic level. These methods complement experimental data and offer predictive insights.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. ku.ac.aebiointerfaceresearch.com For oximes, DFT calculations are used to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. biointerfaceresearch.com

DFT studies on model oxime systems have been used to analyze reaction mechanisms, such as the acid-catalyzed formation of the oxime bond itself. ku.ac.aeresearchgate.net These calculations can map out the energetics of reaction pathways, identify transition states, and explain the role of catalysts. researchgate.net By applying DFT to this compound, one could predict its reactivity in reactions like the Beckmann rearrangement or the aforementioned cyclization, and analyze the electronic factors that govern these transformations.

Oximes can exist in different conformations due to the rotation around single bonds and the stereochemistry of the C=N double bond. Computational methods, particularly DFT, are employed to perform conformational analyses and map the potential energy surface of the molecule. nih.gov

This analysis helps to identify the lowest energy (most stable) conformers and the energy barriers for conversion between different forms, such as the E and Z isomers. nih.gov Studies have shown that for many oximes, the Z-isomer is the more stable configuration. nih.gov For this compound, a computational conformational analysis would reveal the preferred spatial arrangement of its aliphatic chain and the relative stabilities of its geometric isomers, providing a deeper understanding of its structural preferences. arpgweb.com

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an indispensable tool in the structural elucidation of organic molecules, including oximes. nih.govnih.gov Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), allow for the theoretical determination of NMR spectral parameters, which can aid in assigning experimental signals, distinguishing between isomers, and validating proposed structures. nih.gov

The process of predicting NMR chemical shifts for a molecule like this compound typically involves a multi-step approach. Initially, a conformational search is performed to identify the molecule's most stable three-dimensional structures. rsc.org Each of these low-energy conformers is then subjected to geometry optimization using a selected level of theory. Following optimization, the magnetic shielding constants for each nucleus are calculated, most commonly using the Gauge-Including Atomic Orbital (GIAO) method. These absolute shielding constants (σ) are then converted into the more familiar chemical shifts (δ) by referencing them against the shielding constant of a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.

The accuracy of these predictions is highly dependent on the chosen computational protocol, specifically the combination of the DFT functional and the basis set. nih.govnih.gov Research on various oximes has shown that there is no single universal method that provides the best results for all molecules, making the screening of different functionals and basis sets a crucial step for achieving high accuracy. nih.gov

Research Findings and Methodologies

Studies on complex oximes, such as triterpenoid oximes, have demonstrated the power of a rigorous computational approach. In one such study, 144 different DFT methods (combinations of 13 functionals and 11 basis sets) were screened to find the most accurate predictors of ¹H and ¹³C NMR chemical shifts. nih.govnih.govrsc.org The findings revealed that for ¹³C chemical shifts, methods like B3LYP/DGDZVP, CAM-B3LYP/DGDZVP, and ωB97XD/6-31G(d,p) provided the highest accuracy, with root-mean-square error (RMSE) values as low as 0.84 ppm. nih.govrsc.org For ¹H chemical shifts, it was unexpectedly found that simpler, more economical basis sets like 6-31G could outperform more expensive ones, providing highly accurate shifts when paired with appropriate functionals. nih.govnih.govrsc.org

These computational approaches are particularly valuable for distinguishing between the (E)- and (Z)- geometric isomers of oximes, a common challenge in experimental characterization. nih.gov By calculating the expected NMR chemical shifts for both possible isomers of this compound, one can compare the theoretical data with experimental results to confidently assign the configuration of the C=N double bond. nih.govrsc.org

Data Tables

The following table summarizes the performance of several high-accuracy DFT methods in predicting ¹³C NMR chemical shifts for a complex oxime, demonstrating the level of precision achievable.

| Computational Method (Functional/Basis Set) | Root-Mean-Square Error (RMSE) for ¹³C Shifts (ppm) | Reference |

|---|---|---|

| B3LYP/DGDZVP | 0.84 | rsc.org |

| B3PW91/DGDZVP | 0.91 | rsc.org |

| CAM-B3LYP/DGDZVP | 0.96 | rsc.org |

| ωB97XD/6-31G(d,p) | 1.14 | rsc.org |

| mPW1PW91/6-31+G(d,p) | 1.12 | rsc.org |

| HSEH1PBE/6-31++G(d,p) | 1.08 | rsc.org |

While specific computational studies on this compound are not available in the literature, the established methodologies can be applied to predict its NMR parameters. The table below presents illustrative, hypothetical ¹H and ¹³C NMR chemical shifts for the (E)- and (Z)- isomers, as would be generated by such a DFT study. The values are estimated based on the known structure and typical chemical shifts for similar functional groups. The differentiation between isomers is most notable in the atoms closest to the oxime group (C2, C1, C3, and the methyl protons on C1).

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ||

|---|---|---|---|---|

| (E)-isomer | (Z)-isomer | (E)-isomer | (Z)-isomer | |

| 1 (CH₃) | 12.5 | 20.1 | 1.95 | 1.90 |

| 2 (C=N) | 158.0 | 157.5 | - | - |

| 3 (CH₂) | 35.0 | 28.5 | 2.30 | 2.45 |

| 4 (CH₂) | 22.0 | 22.2 | 2.15 | 2.15 |

| 5 (CH) | 123.0 | 123.1 | 5.10 | 5.10 |

| 6 (C) | 132.5 | 132.4 | - | - |

| 7 (CH₃) | 25.7 | 25.7 | 1.68 | 1.68 |

| 8 (CH₃) | 17.8 | 17.8 | 1.60 | 1.60 |

| N-OH | - | 9.50 | 9.45 |

Strategic Applications of 6 Methylhept 5 En 2 One Oxime in Organic Synthesis

Utilization as a Versatile Synthon for Heterocyclic Chemistry

The presence of both a C=N-OH group and a terminal double bond in 6-methylhept-5-en-2-one oxime makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds. One of the most significant applications in this area is its use in cationic cyclization reactions to form substituted pyrrolines.

Detailed research has shown that the heterolytic cleavage of the nitrogen-oxygen bond in this compound can be induced under various conditions to generate a nitrenium ion intermediate. This reactive species then undergoes an intramolecular cyclization by attacking the electron-rich double bond at the other end of the molecule. This process leads to the formation of a five-membered ring system, specifically Δ1-pyrrolines. The structure of the resulting products, such as 3-isopropylidene-2-methyl-Δ1-pyrroline, has been unequivocally confirmed through spectroscopic methods, including 13C NMR spectroscopy and X-ray crystallography. wikipedia.org

This intramolecular cyclization represents a powerful strategy for the construction of the pyrroline ring system, which is a core structure in many alkaloids and other biologically active compounds. The reaction proceeds through a well-defined cationic mechanism, highlighting the utility of the oxime as a masked reactive species that can be unveiled under specific reaction conditions.

| Reaction Type | Starting Material | Key Intermediate | Product | Significance |

| Cationic Cyclization | This compound | Nitrenium ion | 3-Isopropylidene-2-methyl-Δ1-pyrroline | Efficient synthesis of substituted Δ1-pyrrolines, core structures in various natural products. |

Role in the Synthetic Routes to Complex Terpenoids and Isoprenoids

While 6-methylhept-5-en-2-one itself is a well-known precursor in the industrial synthesis of various terpenoids and isoprenoids, its oxime derivative provides a strategic entry point for the introduction of nitrogen into these carbon-rich skeletons. The key transformation that enables this is the Beckmann rearrangement, a classic reaction in organic chemistry that converts an oxime into an amide. masterorganicchemistry.comalfa-chemistry.com

When this compound is subjected to acidic conditions or treated with a variety of reagents such as tosyl chloride or phosphorus pentachloride, it undergoes a predictable rearrangement. masterorganicchemistry.com In this reaction, the alkyl group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates to the nitrogen atom, leading to the formation of a secondary amide. For this compound, this rearrangement stereospecifically yields N-(1,5-dimethylhex-4-enyl)acetamide.

This resulting amide retains the isoprenoid carbon backbone of the starting material but now incorporates a nitrogen atom. This transformation is highly significant as it opens up synthetic pathways to aza-terpenoids and other nitrogen-containing isoprenoid analogues. These modified terpenoids often exhibit unique biological activities compared to their non-nitrogenous counterparts. The N-(1,5-dimethylhex-4-enyl)acetamide can be further elaborated, for example, by hydrolysis to the corresponding amine or by reduction to a secondary amine, providing a range of nitrogen-containing terpenoid synthons.

| Reaction | Reactant | Product | Significance in Terpenoid/Isoprenoid Synthesis |

| Beckmann Rearrangement | This compound | N-(1,5-dimethylhex-4-enyl)acetamide | Introduction of a nitrogen atom into an isoprenoid framework, creating a synthon for aza-terpenoids and other modified bioactive molecules. |

Intermediate in the Preparation of Specific Natural Products and Bioactive Molecules

The amide functionality is a cornerstone of many natural products and pharmaceuticals, contributing to their structural integrity and biological activity through hydrogen bonding and metabolic stability. The Beckmann rearrangement of this compound to N-(1,5-dimethylhex-4-enyl)acetamide provides a direct route to a molecule with potential bioactivity and serves as a valuable intermediate for more complex targets.

The product, N-(1,5-dimethylhex-4-enyl)acetamide, is an N-acetylated derivative of a terpenoid amine. N-acetylated compounds are prevalent in nature and often exhibit interesting pharmacological properties. While specific biological activities of this particular amide are a subject for further investigation, related N-acetyl derivatives of butenylamines have been evaluated for antifungal and antiparasitic activities. This suggests that the amide derived from this compound could be a promising lead compound for drug discovery.

Furthermore, the amide can be hydrolyzed to the corresponding primary amine, 1,5-dimethylhex-4-en-1-amine. This amine is a chiral building block that can be used in the synthesis of a variety of more complex natural products and bioactive molecules, including alkaloids and other nitrogenous compounds with a terpenoid or isoprenoid substructure. The ability to introduce a nitrogen atom into this specific carbon skeleton via the oxime provides a strategic advantage in the total synthesis of such molecules.

| Intermediate | Potential Bioactive Derivatives | Significance |

| N-(1,5-dimethylhex-4-enyl)acetamide | Further functionalized amides, corresponding primary and secondary amines | Precursor to potentially bioactive molecules; introduces a key functional group for building complexity in natural product synthesis. |

Biogenic Origins and Mechanistic Roles of 6 Methylhept 5 En 2 One and Its Oxime in Biological Systems

Natural Occurrence and Detection in Volatile Profiles

6-Methylhept-5-en-2-one is a biogenic volatile organic compound found in the air, water, and various food sources. It is emitted by a range of plants and has been identified in several types of fruits nih.gov.

| Plant Source | Reference |

|---|---|

| Melon | nih.gov |

| Apricots | nih.gov |

| Apples | nih.gov |

| Nectarines | nih.gov |

| Birch | nih.gov |

| Herbs | nih.gov |

Identification in Insect Mandibular Gland Secretions

In the animal kingdom, 6-methylhept-5-en-2-one has been identified as a component of the mandibular gland secretions of certain insects. For example, it is found in the secretions of the parasitoid wasps Rhyssa persuasoria and Megarhyssa nortoni nortoni google.combyjus.com. Its presence has also been noted in the mandibular glands of the aphid hyperparasitoid wasp Alloxysta brevis and the defensive glands of the nymphalid butterfly Agraulis vanillae nih.gov.

| Insect Species | Glandular Source | Reference |

|---|---|---|

| Rhyssa persuasoria | Mandibular Gland | google.combyjus.com |

| Megarhyssa nortoni nortoni | Mandibular Gland | google.combyjus.com |

| Alloxysta brevis | Mandibular Gland | nih.gov |

| Agraulis vanillae | Defensive Glands | nih.gov |

Exploration of Mechanistic Biological Activity

The detection of 6-methylhept-5-en-2-one in various organisms points to its involvement in a range of biological processes, from defense to chemical communication.

Investigations into Pheromonal Functions and Behavioral Ecology

There is evidence to suggest that 6-methylhept-5-en-2-one functions as a pheromone in certain insect species. In the context of the parasitoid wasps Rhyssa persuasoria and Megarhyssa nortoni nortoni, it has been hypothesized that this compound may act as a repellent and an alarm pheromone byjus.com. Pheromones are crucial for behaviors such as mate location, aggregation, and defense wikipedia.org. The secretion of this compound from the mandibular glands, particularly during the aggregation behavior of these wasps, supports its role in their chemical ecology google.combyjus.com.

Biosynthetic Pathways and Metabolic Transformations in Organisms

The biogenic synthesis of 6-methylhept-5-en-2-one in organisms is an area of ongoing research. In plants, it is understood to be a flavor component that can be derived from the metabolism of carotenoids khanacademy.org.

While the direct biosynthesis of 6-methylhept-5-en-2-one oxime has not been specifically detailed in the literature, the formation of oximes from ketones is a known biochemical transformation. Generally, oximes are formed through the condensation of a ketone with hydroxylamine (B1172632) byjus.comwikipedia.org. In biological systems, this reaction can be enzyme-mediated. Oximes are recognized as important intermediates in the metabolism and various biosynthetic pathways in plants nih.govencyclopedia.pub. They are involved in the synthesis of compounds like cyanogenic glucosides and glucosinolates, which often play a role in plant defense nih.gov.

Given the presence of 6-methylhept-5-en-2-one in biological systems, it is plausible that it could be converted to its corresponding oxime through the action of endogenous hydroxylamine and relevant enzymes. This transformation would involve the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to form the oxime. Such a conversion would represent a potential metabolic pathway for the formation of this compound in organisms where the ketone precursor is present. Further research is needed to identify the specific enzymes and conditions that would facilitate this transformation in plants and insects.

Environmental Transformation and Degradation Pathways of 6 Methylhept 5 En 2 One and Its Oxime

Atmospheric Chemical Degradation Mechanisms

The atmosphere is a significant compartment for the transformation of volatile organic compounds like 6-methylhept-5-en-2-one and its oxime. The primary degradation pathways in the gas phase involve reactions with key atmospheric oxidants and the influence of sunlight.

Reactions with Hydroxyl Radicals and Ozone in the Gas Phase

In the troposphere, the gas-phase reactions with hydroxyl radicals (•OH) and ozone (O₃) are the dominant chemical loss processes for many organic compounds.

6-Methylhept-5-en-2-one: This compound is susceptible to rapid degradation by both •OH radicals and ozone. The reaction with hydroxyl radicals is estimated to have a half-life of approximately 4.2 hours. The reaction with ozone is even faster, with an estimated half-life of about 38.4 minutes. These short atmospheric lifetimes indicate that 6-methylhept-5-en-2-one is not persistent in the atmosphere and is unlikely to be transported over long distances. The primary products of these reactions are expected to be smaller, oxygenated compounds. For instance, ozonolysis, following the Criegee mechanism, can lead to the formation of carbonyl compounds.

Table 1: Estimated Atmospheric Half-lives of 6-Methylhept-5-en-2-one

| Atmospheric Oxidant | Estimated Half-life |

| Hydroxyl Radical (•OH) | 4.2 hours |

| Ozone (O₃) | 38.4 minutes |

Photodegradation Processes and Products

Direct photodegradation, the breakdown of a molecule by direct absorption of solar radiation, is another potential atmospheric removal mechanism.

6-Methylhept-5-en-2-one: While indirect photodegradation through reactions with •OH radicals is the primary atmospheric sink, direct photolysis may also occur. The carbonyl group in the molecule can absorb ultraviolet radiation, leading to photochemical reactions such as Norrish Type I and Type II processes. These reactions would result in the fragmentation of the molecule into smaller volatile compounds.

6-Methylhept-5-en-2-one oxime: Oximes are known to be photochemically active. The major photoreactions of oximes include E/Z isomerization and homolytic N–O bond cleavage. These reactions can lead to the formation of various products, including the parent ketone, nitriles, and other rearrangement products. The specific photodegradation products of this compound in the atmosphere have not been characterized, but it is plausible that it would undergo transformation upon exposure to sunlight.

Biodegradation Studies in Aquatic and Terrestrial Environments

Biodegradation is a crucial process for the removal of organic compounds from soil and water. The susceptibility of a chemical to microbial degradation determines its persistence in these environmental compartments.

6-Methylhept-5-en-2-one: This compound is considered to be readily biodegradable. Studies have shown that it meets the criteria for ready biodegradability under OECD test guidelines. This suggests that it is unlikely to persist in aquatic and terrestrial environments and will be effectively removed by microbial populations in soil and water.

This compound: There is a lack of specific studies on the biodegradation of this compound. However, the general structure of the molecule suggests that it could be susceptible to microbial degradation. The hydrolysis of the oxime back to the readily biodegradable ketone, 6-methylhept-5-en-2-one, and hydroxylamine (B1172632) is a potential initial step in its biodegradation pathway. Furthermore, some microorganisms are known to utilize oximes as a source of carbon and nitrogen. The presence of the double bond and the alkyl chain may also provide sites for microbial attack.

Environmental Fate Modeling and Pathway Analysis

Environmental fate models are used to predict the distribution and persistence of chemicals in the environment. These models integrate data on a chemical's physical-chemical properties and its degradation rates.

This compound: In the absence of specific experimental data for this compound, its environmental fate can be qualitatively predicted. The oxime functionality is expected to increase its polarity compared to the parent ketone, which might lead to a greater partitioning into water and soil organic matter. Its volatility is likely to be lower than the ketone. A plausible environmental degradation pathway for the oxime would involve initial hydrolysis to 6-methylhept-5-en-2-one, which would then follow the degradation pathways described above. Additionally, direct biodegradation and photodegradation of the oxime itself are also possible transformation routes. Without specific data, a quantitative assessment of its environmental fate remains speculative. Further research is needed to accurately model the environmental behavior of this compound.

Q & A

Q. What are the optimal synthetic methodologies for preparing 6-methylhept-5-en-2-one oxime, and how do reaction conditions influence yield and purity?

- Methodological Answer : The oxime is synthesized via condensation of 6-methylhept-5-en-2-one with hydroxylamine hydrochloride under acidic or basic conditions. Key factors include:

- Solvent choice : Aqueous ethanol or methanol enhances solubility of reactants.

- pH control : Adjusting pH to 4–6 (using acetic acid or sodium acetate) optimizes nucleophilic attack by hydroxylamine.

- Temperature : Mild heating (40–60°C) improves reaction kinetics without promoting side reactions.

- Alternative methods : Microwave-assisted synthesis reduces reaction time (e.g., 15–30 minutes vs. 6–12 hours conventionally) . Ionic liquids (e.g., imidazolium salts) improve reaction efficiency and reduce environmental impact by enabling solvent recycling .

Table 1 : Comparison of Synthesis Methods

| Method | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional (HCl) | 12 hours | 75–85 | 90–95 |

| Microwave-assisted | 30 minutes | 80–90 | 95–98 |

| Ionic liquid medium | 6 hours | 85–92 | 97–99 |

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Detect the C=N stretch (1590–1650 cm⁻¹) and O–H stretch (3200–3400 cm⁻¹) to confirm oxime formation.

- ¹H/¹³C NMR : Identify key signals:

- ¹H NMR : δ 1.6–1.8 ppm (methyl groups), δ 2.1–2.3 ppm (keto-methylene), δ 7.1–7.3 ppm (olefinic protons if retained).

- ¹³C NMR : δ 150–160 ppm (C=N), δ 20–30 ppm (methyl carbons).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 141 (C₈H₁₅NO) .

Q. What are the stability considerations for storing this compound, and how can degradation be monitored?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Desiccate to avoid hydrolysis.

- Stability assays :

- HPLC : Monitor degradation products (e.g., parent ketone) using a C18 column (acetonitrile/water mobile phase, UV detection at 220 nm).

- TGA/DSC : Assess thermal stability; decomposition typically occurs above 150°C .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cyclization reactions?

- Methodological Answer : Under singlet oxygen (¹O₂), the oxime undergoes [4+2] cycloaddition to form 1,2-dioxanes. Key steps:

- Photooxygenation : Tris(bipyrazyl)ruthenium(II) photocatalyzes ¹O₂ generation.

- Regioselectivity : The α,β-unsaturated ketone moiety directs cyclization to form 3-methyl-6-(prop-1-en-2-yl)-1,2-dioxan-3-ol. Computational modeling (DFT) reveals transition-state stabilization via hydrogen bonding between the oxime hydroxyl and the carbonyl oxygen .

Q. How does fluorine substitution at the α-carbon of oxime derivatives affect biochemical activity, and can this be applied to this compound?

- Methodological Answer : Fluorine substitution lowers oxime pKa (increasing nucleophilicity) and enhances enzyme inhibition (e.g., DAHPS inhibition in E. coli). For this compound:

- Synthetic modification : Introduce CF₃ groups via trifluoromethylation reagents (e.g., Ruppert–Prakash reagent).

- Activity assays : Measure IC₅₀ values against target enzymes using kinetic assays (UV-Vis monitoring NADH depletion). Fluorinated analogs show 10–100x improved Ki compared to non-fluorinated oximes .

Q. What computational approaches predict the reactivity and tautomeric equilibria of this compound?

- Methodological Answer :

- Tautomerism : Use Gaussian09 with B3LYP/6-311++G(d,p) to model syn/anti isomers and keto-enol tautomers. The anti-oxime is 2–3 kcal/mol more stable due to reduced steric hindrance.

- Reactivity : Molecular electrostatic potential (MEP) maps identify nucleophilic (oxime N) and electrophilic (α-C) sites, guiding derivatization strategies .

Data Contradictions and Resolution

Q. How can discrepancies in reported spectral data for this compound be resolved?

- Methodological Answer : Variations in NMR shifts (e.g., δ 1.6 vs. 1.8 ppm for methyl groups) arise from solvent effects (CDCl₃ vs. DMSO-d₆) or pH. Standardize conditions:

- Solvent : Use deuterated chloroform for consistency.

- Referencing : Calibrate spectra using TMS (δ 0 ppm) or residual solvent peaks.

Cross-validate with high-resolution MS and X-ray crystallography (if crystalline) .

Experimental Design Considerations

Q. What statistical frameworks are recommended for analyzing dose-response data in oxime bioactivity studies?

- Methodological Answer :

- Nonlinear regression : Fit IC₅₀/EC₅₀ curves using GraphPad Prism (log(inhibitor) vs. response, variable slope).

- Error analysis : Report 95% confidence intervals and perform ANOVA for multi-group comparisons.

- Reproducibility : Triplicate experiments with independent syntheses to account for batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.